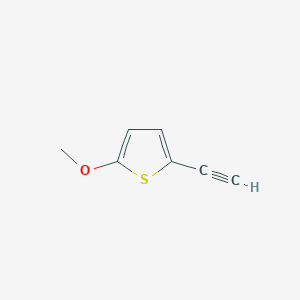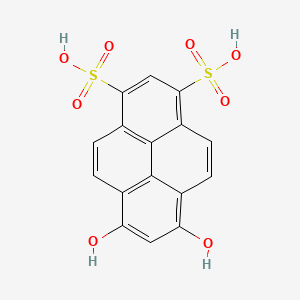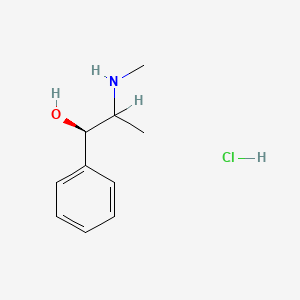
(1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a boronic acid group and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form the corresponding pyrazoline.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of the silyl group.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Pyrazoline derivatives.
Substitution: Deprotected hydroxyl compounds or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Suzuki-Miyaura Coupling: The boronic acid group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds.
Protecting Group Chemistry: The tert-butyldimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step organic syntheses.
Biology and Medicine:
Drug Development: The pyrazole ring is a common pharmacophore in medicinal chemistry, making this compound a potential intermediate in the synthesis of bioactive molecules.
Industry:
Material Science: Boronic acids are used in the development of sensors and materials due to their ability to form reversible covalent bonds with diols and other Lewis bases.
Wirkmechanismus
The mechanism of action of (1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid in chemical reactions involves:
Vergleich Mit ähnlichen Verbindungen
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and total synthesis of complex molecules.
(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester: Used in allylation reactions and preparation of α-imino aldehydes.
Uniqueness:
Structural Features: The combination of a pyrazole ring, boronic acid group, and tert-butyldimethylsilyl-protected hydroxyl group makes (1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid unique in its reactivity and applications.
Versatility: This compound’s ability to participate in various chemical reactions, including Suzuki-Miyaura coupling and protection/deprotection strategies, highlights its versatility in organic synthesis.
Eigenschaften
Molekularformel |
C11H23BN2O3Si |
|---|---|
Molekulargewicht |
270.21 g/mol |
IUPAC-Name |
[1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C11H23BN2O3Si/c1-11(2,3)18(4,5)17-7-6-14-9-10(8-13-14)12(15)16/h8-9,15-16H,6-7H2,1-5H3 |
InChI-Schlüssel |
JXDFTVVBNZHTQK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(N=C1)CCO[Si](C)(C)C(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


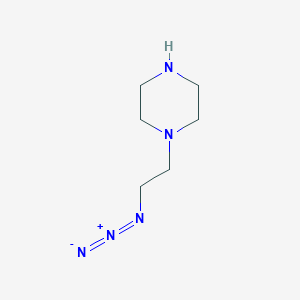
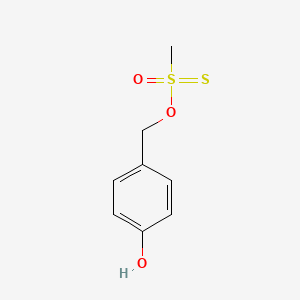
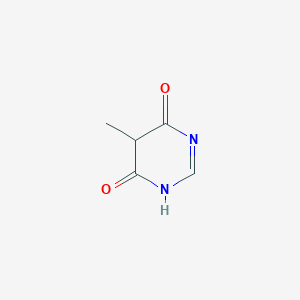
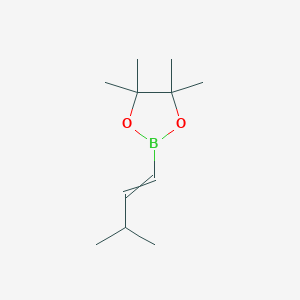

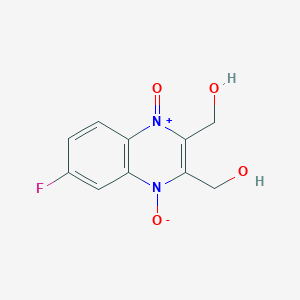
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)

